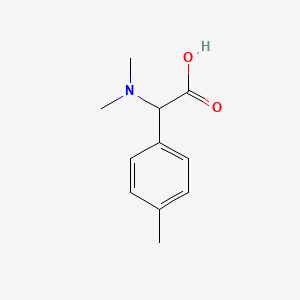

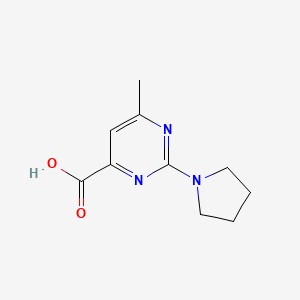

6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

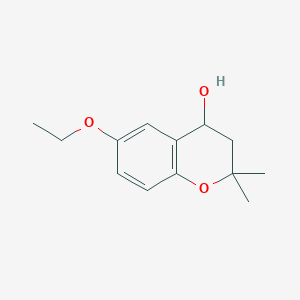

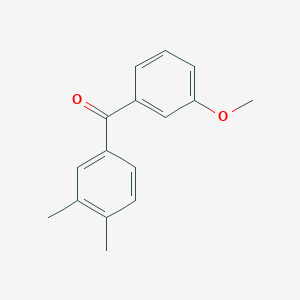

“6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is a specialty product for proteomics research .

Synthesis Analysis

The synthesis of compounds similar to “6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid” involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave a derivative of this compound .Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The pyrrolidine ring in this compound can be functionalized or constructed from different precursors . For instance, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave a derivative of this compound .Scientific Research Applications

Synthesis and Biological Properties

Fungicidal Properties : Tumkevičius, Urbonas, and Vainilavicius (2000) explored the synthesis of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, revealing their fungicidal properties (Tumkevičius, Urbonas, & Vainilavicius, 2000).

Plant Growth Stimulation : Pivazyan, Ghazaryan, Azaryan, and Yengoyan (2019) synthesized new derivatives containing a pyrimidine fragment and found them to have a pronounced plant growth stimulating effect (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Nonlinear Optical (NLO) Properties

- NLO Applications : Hussain et al. (2020) studied phenyl pyrimidine derivatives, finding significant applications in nonlinear optics (NLO) fields, indicating the NLO character of these molecules and their potential for optoelectronic applications (Hussain et al., 2020).

Structural and Spectroscopic Analysis

Structural and Spectroscopic Studies : Research by Kress (1994) on pyrimidine-5-carboxylic acids and their derivatives, including hydration studies, contributes to understanding the structural and spectral properties of these compounds (Kress, 1994).

Isostructural Co-Crystals : Ebenezer, Muthiah, and Butcher (2011) designed isostructural co-crystals with aminopyrimidines, exploring supramolecular architectures and chloro/methyl interchange, contributing to crystallography and materials science (Ebenezer, Muthiah, & Butcher, 2011).

Biomedical and Biosensing Applications

- PhotoCORMs and PNA Bioconjugates : Bischof et al. (2013) synthesized ruthenium(II) dicarbonyl complexes, including those based on pyrimidine, for use in biosensing and biomedical applications. These complexes release carbon monoxide upon illumination, showcasing their potential in therapeutic applications (Bischof et al., 2013).

Future Directions

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Mode of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been reported to have target selectivity and influence biological activity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to have a variety of biological profiles .

Action Environment

The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents can lead to a different biological profile of drug candidates, potentially influenced by environmental factors .

properties

IUPAC Name |

6-methyl-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-7-6-8(9(14)15)12-10(11-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXSNQUEKAVHCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B1325060.png)

![[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1325062.png)